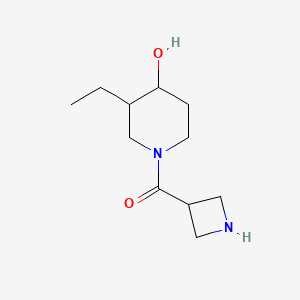

Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-(3-ethyl-4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-2-8-7-13(4-3-10(8)14)11(15)9-5-12-6-9/h8-10,12,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDZASKVSHTFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of azetidine derivatives often involves multi-step reactions, including the formation of azetidine rings through cyclization processes. For instance, azetidine derivatives can be synthesized via nucleophilic substitution reactions involving piperidine derivatives and various electrophiles. The specific compound in focus can be synthesized through the reaction of appropriate piperidine derivatives with azetidine precursors, typically yielding moderate to high product purity and yield .

Anticancer Activity

Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone has shown promise as an anticancer agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on heat shock protein 90 (HSP90), a chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, resulting in reduced cancer cell proliferation .

Antimicrobial Properties

Research has demonstrated that azetidine derivatives possess antimicrobial properties. For instance, certain derivatives have been evaluated for their antibacterial and antifungal activities, showing significant effectiveness against various strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects

The compound also exhibits neuroprotective effects, which are attributed to its ability to modulate neurotransmitter systems. It has been shown to enhance cognitive function in animal models by increasing levels of acetylcholine and inhibiting acetylcholinesterase activity, thus supporting its potential use in treating neurodegenerative diseases .

The biological activity of azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone can be attributed to several mechanisms:

- HSP90 Inhibition : Disruption of HSP90 function leads to the destabilization of client proteins involved in tumor growth.

- Acetylcholinesterase Inhibition : Enhancing acetylcholine levels improves synaptic transmission and cognitive function.

- Antimicrobial Action : Interference with bacterial metabolic pathways or structural integrity.

Case Studies

Scientific Research Applications

Synthesis of Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone

The synthesis of this compound typically involves the reaction of azetidine derivatives with piperidine or its derivatives, utilizing methods such as the Horner-Wadsworth-Emmons (HWE) reaction. For instance, azetidinones can be synthesized through the reaction with phosphonate esters, leading to moderate to high yields of the desired product . The structural integrity and purity of synthesized compounds are often confirmed through spectroscopic methods like NMR and IR analysis.

Biological Applications

The potential applications of Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone span several therapeutic areas:

1. Neurological Disorders

- Compounds similar to Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone have been investigated for their effects on serotonin receptors, particularly 5-HT1-like receptors. These compounds exhibit agonistic activity, suggesting their potential use in treating conditions such as depression and anxiety disorders .

2. Anticancer Activity

- Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The azetidine moiety is believed to enhance binding affinity to molecular targets associated with cancer progression .

3. Antimicrobial Properties

- Preliminary studies indicate that azetidine-based compounds may possess antimicrobial properties, making them candidates for developing new antibiotics. Their mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Studies and Research Findings

Recent research has focused on synthesizing and testing derivatives of Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone for various applications:

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone, highlighting differences in substituents and physicochemical properties:

Solubility and Polarity

- Fluorine Substitution : The 2-fluoroethyl analog () likely exhibits higher polarity and aqueous solubility compared to the ethyl-substituted target compound due to fluorine’s electronegativity.

- Hydroxymethyl vs. Hydroxypiperidine : The hydroxymethyl-pyrrolidine analog () may have greater hydrophilicity than the target compound’s 4-hydroxypiperidine group, influencing membrane permeability.

Enzyme Inhibition

- MAGL Inhibitors: Piperazine-thiazole analogs (e.g., ) show affinity for monoacylglycerol lipase (MAGL), a target in neurodegenerative diseases. The target compound’s piperidine hydroxyl group may enhance hydrogen bonding with catalytic residues.

- Cannabinoid Receptor Modulation: Analogs with hydroxypiperidine moieties () demonstrate receptor-binding trends influenced by substituent length and polarity, suggesting the target compound’s ethyl group could optimize lipophilicity for CNS penetration.

Pharmacokinetic Considerations

- Metabolic Stability : Fluorinated analogs () may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s ethyl group could undergo CYP-mediated oxidation.

- Blood-Brain Barrier (BBB) Penetration : The target compound’s balance of hydrophilicity (hydroxyl group) and lipophilicity (ethyl group) may favor BBB transit compared to more polar analogs like .

Preparation Methods

Synthesis of Azetidine Derivatives

According to patent WO2000063168A1, azetidine derivatives can be synthesized starting from N-protected azetidines, such as N-t-butyl-O-trimethylsilylazetidine. The process involves:

- Acidic deprotection using hydrochloric acid at room temperature, followed by extraction and basification to isolate the free azetidine.

- Purification by silica gel filtration and crystallization to obtain a white crystalline solid with yields around 64%.

The reaction conditions include stirring at ambient temperature, heating to 55-60°C for 12 hours for certain transformations, and careful solvent extractions using methylene chloride and ether.

Formation of Methanone Linkage

The coupling of azetidine and piperidine derivatives to form the methanone (amide) bond is generally carried out by:

- Activation of the carboxylic acid group on one component (e.g., conversion to an acid chloride using thionyl chloride or oxalyl chloride).

- Reaction with the amine group of the other component under mild conditions, often in anhydrous solvents such as dichloromethane at low temperatures (−35°C to room temperature) to improve yield and selectivity.

Representative Synthetic Route

A representative synthetic scheme based on the above methods is:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of azetidine intermediate | N-t-butyl-O-trimethylsilylazetidine + HCl (aq), room temp, stirring 1 h | Deprotected azetidine |

| 2. Purification | Extraction with ether, basification with NaOH and K2CO3, drying over Na2SO4 | White crystalline azetidine |

| 3. Preparation of 3-ethyl-4-hydroxypiperidine | Alkylation and hydroxylation steps (specifics vary) | Functionalized piperidine |

| 4. Activation of azetidine carboxylic acid | SOCl2 or oxalyl chloride in DCM, 0°C to RT | Acid chloride intermediate |

| 5. Coupling reaction | Acid chloride + piperidine amine, DIPEA base, DCM, −35°C to RT, 0.5 h | Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone |

Purification and Characterization

- The crude product is often purified by silica gel chromatography using hexanes/ethyl acetate mixtures (e.g., 80:20 or 50:50) to remove impurities.

- Final products can be crystallized or obtained as hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions and subsequent refluxing, followed by filtration and washing.

- Characterization typically involves NMR spectroscopy to confirm ring structures and substitution patterns, as well as mass spectrometry for molecular weight confirmation.

Summary Table of Key Preparation Parameters

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone, and how are intermediates purified?

- Methodology : The synthesis typically involves coupling azetidine and piperidine derivatives via a benzoylpiperidine intermediate. For example, amide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base . Purification often employs column chromatography with solvent systems such as n-hexane/EtOAc or CHCl₃/MeOH, followed by recrystallization to achieve >95% purity .

Q. How is structural integrity and purity validated for this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of azetidine (δ ~3.2–4.5 ppm for N-CH₂ groups) and piperidine (δ ~1.5–3.0 ppm for ethyl/hydroxy substituents) moieties .

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 11.351–11.959 minutes) and peak area (>97%) verify purity .

- Elemental Analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages are cross-checked against theoretical values (e.g., C: 71.67–72.85%, H: 5.35–6.44%, N: 11.20–12.60%) .

Q. What spectroscopic techniques are critical for characterizing its stereochemistry?

- Methodology :

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve absolute configuration and hydrogen-bonding networks. Software like WinGX/ORTEP visualizes anisotropic displacement ellipsoids .

- Puckering Analysis : Cremer-Pople coordinates quantify ring puckering in azetidine/piperidine rings using torsion angles and out-of-plane displacements .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone?

- Methodology :

- Catalyst Screening : Pd(PPh₃)₄/CuI systems enhance cross-coupling efficiency in arylacetylene reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

- Temperature Control : Reactions at 60°C (vs. ambient) reduce side-product formation .

Q. How should researchers resolve contradictions in NMR or elemental analysis data?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., hydroxy protons at δ ~5.0 ppm) and confirm carbon environments .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M + Na]⁺) with <0.002 Da error .

- Repetition Under Inert Atmosphere : Eliminate oxidation/hydrolysis artifacts affecting elemental analysis .

Q. What computational approaches predict the compound’s conformational stability?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to assess steric strain in azetidine-piperidine junctions.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) on hydrogen-bonding interactions .

Q. How is biological activity evaluated for this compound, and what assays are recommended?

- Methodology :

- Enzyme Inhibition Assays : Measure IC₅₀ against targets like monoacylglycerol lipase (MAGL) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Receptor Binding Studies : Radioligand competition assays (e.g., ³H-labeled ligands) quantify affinity for GPCRs or kinases .

Safety and Handling

Q. What precautions are necessary for safe handling and storage?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.